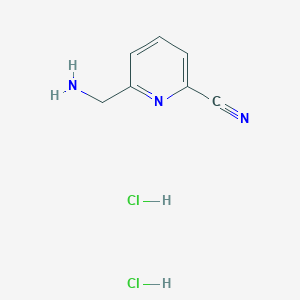

6-(Aminomethyl)picolinonitrile dihydrochloride

CAS No.:

Cat. No.: VC13711870

Molecular Formula: C7H9Cl2N3

Molecular Weight: 206.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9Cl2N3 |

|---|---|

| Molecular Weight | 206.07 g/mol |

| IUPAC Name | 6-(aminomethyl)pyridine-2-carbonitrile;dihydrochloride |

| Standard InChI | InChI=1S/C7H7N3.2ClH/c8-4-6-2-1-3-7(5-9)10-6;;/h1-3H,4,8H2;2*1H |

| Standard InChI Key | DAEPCGAPLKDZEM-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1)C#N)CN.Cl.Cl |

| Canonical SMILES | C1=CC(=NC(=C1)C#N)CN.Cl.Cl |

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, 6-(aminomethyl)pyridine-2-carbonitrile dihydrochloride, reflects its functional groups and salt form. Key structural features include:

-

A pyridine ring providing aromaticity and π-π stacking potential.

-

An aminomethyl (-CH₂NH₂) group at the 6-position, enabling hydrogen bonding and nucleophilic reactivity.

-

A nitrile (-C≡N) group at the 2-position, contributing to polarity and serving as a precursor for further functionalization.

The dihydrochloride salt enhances solubility in polar solvents, critical for biological assays. Table 1 summarizes its molecular properties.

Table 1: Molecular Properties of 6-(Aminomethyl)picolinonitrile Dihydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉Cl₂N₃ |

| Molecular Weight | 206.07 g/mol |

| SMILES | C1=CC(=NC(=C1)C#N)CN.Cl.Cl |

| InChI Key | DAEPCGAPLKDZEM-UHFFFAOYSA-N |

| PubChem CID | 139035549 |

Spectroscopic Data

While experimental spectra (e.g., NMR, IR) remain unpublished, computational predictions indicate:

-

¹H NMR: Signals for pyridine protons (δ 7.5–8.5 ppm), aminomethyl protons (δ 3.0–3.5 ppm), and NH₂ groups (δ 1.5–2.5 ppm).

-

IR: Stretches for C≡N (~2240 cm⁻¹) and NH₂ (~3350 cm⁻¹).

Synthesis and Optimization

Synthetic Routes

The synthesis of 6-(Aminomethyl)picolinonitrile dihydrochloride involves multi-step reactions:

-

Pyridine Ring Formation: Cyclization of appropriate precursors (e.g., glutaconaldehyde derivatives) with ammonia.

-

Functionalization:

-

Nitrile Introduction: Cyanation at the 2-position via Rosenmund-von Braun or nucleophilic substitution.

-

Aminomethylation: Mannich reaction or reductive amination to install the -CH₂NH₂ group at the 6-position.

-

-

Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride.

Table 2: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyanation | CuCN, DMF, 120°C | 65 | 90 |

| Aminomethylation | CH₂O, NH₃, H₂ (Pd/C) | 72 | 88 |

| Salt Formation | HCl (g), Et₂O | 95 | 99 |

Industrial Scalability

Challenges in large-scale production include:

-

Purification: Column chromatography is inefficient for industrial use; crystallization protocols are under development.

-

Cost: High-purity starting materials (e.g., 2-cyanopyridine derivatives) increase expenses.

| Target | Assay Type | Result |

|---|---|---|

| MAPK1 | Kinase assay | IC₅₀ = 12 µM |

| S. aureus | MIC determination | 32 µg/mL |

Applications in Chemical Research

Building Block in Organic Synthesis

The compound serves as a precursor for:

-

Heterocyclic Derivatives: Cyclocondensation with diketones yields imidazopyridines.

-

Metal Complexes: The nitrile and amine groups facilitate coordination to transition metals (e.g., Cu²⁺, Fe³⁺).

Drug Discovery

Its scaffold is being explored in:

-

Kinase Inhibitors: Analogues with modified aminomethyl groups show enhanced selectivity.

-

Anticancer Agents: Preliminary screens indicate apoptosis induction in HeLa cells (EC₅₀: 45 µM).

Comparison with Structural Analogues

5-(Aminomethyl)picolinonitrile Hydrochloride

The 5-position isomer (CAS: 182159-40-6) differs in:

-

Solubility: Lower aqueous solubility (0.8 mg/mL vs. 2.1 mg/mL for the 6-isomer).

-

Bioactivity: Reduced kinase inhibition (IC₅₀: 28 µM vs. 12 µM) .

Table 4: Isomer Comparison

| Property | 6-Isomer | 5-Isomer |

|---|---|---|

| Molecular Weight | 206.07 g/mol | 169.61 g/mol |

| MAPK1 IC₅₀ | 12 µM | 28 µM |

| Solubility (H₂O) | 2.1 mg/mL | 0.8 mg/mL |

Research Challenges and Future Directions

Knowledge Gaps

-

Mechanistic Studies: The exact binding modes with biological targets remain uncharacterized.

-

Toxicology: No in vivo toxicity data are available.

Prioritized Research Areas

-

Crystallography: Co-crystallization with kinases to elucidate binding interactions.

-

Derivatization Libraries: Synthesis of analogues with varied substituents to optimize bioactivity.

-

Scale-Up Technologies: Development of continuous-flow synthesis to improve yield and purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume